5-Hydroxy-arabinouridine
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Overview
Description
5-Hydroxy-arabinouridine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is a derivative of arabinouridine, where a hydroxyl group is attached to the fifth carbon of the arabinose sugar moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-arabinouridine typically involves the modification of arabinouridine through selective hydroxylation at the fifth carbon position. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the precise addition of the hydroxyl group without affecting other parts of the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-arabinouridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to arabinouridine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of arabinouridine.
Substitution: Formation of various substituted arabinouridine derivatives
Scientific Research Applications
5-Hydroxy-arabinouridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications
Mechanism of Action
The mechanism of action of 5-Hydroxy-arabinouridine involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and eventual cell death .
Comparison with Similar Compounds
Similar Compounds
Arabinouridine: The parent compound without the hydroxyl group at the fifth carbon.
2’-Fluoro-arabinouridine: A fluorinated analog with enhanced stability and binding affinity.
5-Methyl-arabinouridine: A methylated analog with different biological properties
Uniqueness
5-Hydroxy-arabinouridine is unique due to its specific hydroxylation at the fifth carbon, which imparts distinct chemical and biological properties. This modification enhances its antitumor activity and makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C9H12N2O7 |
---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5+,6?,8-/m1/s1 |
InChI Key |
QXDXBKZJFLRLCM-CAXIXURWSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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